2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)-
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Overview
Description
2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- is an organic compound with a complex structure that includes a benzofuran ring and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- typically involves the reaction of benzofuran with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzofuran attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: Similar in structure but lacks the benzofuran ring.
Diphenylmethanol: Similar in structure but lacks the benzofuran ring.
Phenylmethanol: Similar in structure but lacks the benzofuran ring and the additional phenyl group.
Uniqueness
2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- is unique due to the presence of both the benzofuran ring and the phenylmethyl group
Properties
CAS No. |
89998-94-7 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-1,2-diphenylethanol |
InChI |
InChI=1S/C22H18O2/c23-22(19-12-5-2-6-13-19,16-17-9-3-1-4-10-17)21-15-18-11-7-8-14-20(18)24-21/h1-15,23H,16H2 |
InChI Key |
LTFPIQWFHXBENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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